2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide
CAS No.:
Cat. No.: VC14651552
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O3 |
|---|---|
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-phenyloxamide |
| Standard InChI | InChI=1S/C18H17N3O3/c1-2-7-13-8-6-9-14(16(13)22)12-19-21-18(24)17(23)20-15-10-4-3-5-11-15/h2-6,8-12,22H,1,7H2,(H,20,23)(H,21,24)/b19-12+ |
| Standard InChI Key | GDZXOPNMNJRXNC-XDHOZWIPSA-N |
| Isomeric SMILES | C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)O |
| Canonical SMILES | C=CCC1=C(C(=CC=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)O |
Introduction
2-[(2E)-2-(3-Allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its hydrazino group, an allyl substituent, and a phenylacetamide backbone, which contribute to its reactivity and biological properties.
Chemical Formula and Molecular Weight
-
Molecular Formula: C18H17N3O3
-
Molecular Weight: Approximately 323.3 g/mol
Structural Features
-
Hydrazino Group: This functional group is known for its reactivity, which can be influenced by the presence of substituents on the aromatic rings and the steric effects of the allyl group.
-
Allyl Group: Attached to the benzylidene moiety, this group contributes to the compound's steric properties and potential biological interactions.
-
Phenylacetamide Backbone: Provides a stable framework for the molecule, which is crucial for its chemical stability and biological activity.
Synthesis and Preparation
The synthesis of 2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide typically involves condensation reactions between appropriate hydrazine derivatives and benzaldehyde analogs. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-4-hydroxybenzaldehyde | Contains amino and hydroxy groups | Antioxidant |
| 4-Hydroxycoumarin | Lactone structure with hydroxy group | Anticoagulant |
| 5-Allylresorcinol | Allyl and resorcinol moieties | Antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume